2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
Description
Significance of Hydrazide Derivatives in Medicinal Chemistry and Chemical Biology
Hydrazide and its derivatives, particularly hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities. nih.gov The presence of the azometine (-NHN=CH-) proton in hydrazones is a key structural feature that contributes to their diverse pharmacological properties. nih.gov These compounds have been extensively studied and have shown promise as anticonvulsant, antimicrobial, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral agents. nih.gov For instance, isonicotinoyl hydrazones are known for their antitubercular activity. nih.gov The ability of the hydrazide scaffold to be readily modified allows for the synthesis of a wide array of derivatives, making it a valuable tool in drug discovery and development. nih.gov
Role of Thioether and Dichlorobenzyl Moieties in Bioactive Chemical Compounds
The thioether linkage (-S-) is a critical functional group in many biologically active molecules. Its presence can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Thioether-containing compounds have been investigated for a range of therapeutic applications.
Similarly, the dichlorobenzyl moiety, particularly the 2,4-dichloro substitution pattern, is a common feature in many pharmacologically active compounds. The presence of chlorine atoms on the benzene ring can significantly alter the electronic and steric properties of a molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. For example, compounds bearing a dichlorobenzyl group have been explored for their potential as inhibitors of various enzymes.
Overview of Research Objectives and Contributions to the Field
While specific research on 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide is not extensively documented in publicly available literature, the investigation of this compound would likely pursue the following objectives:
Synthesis and Characterization: To develop efficient synthetic routes for this compound and its derivatives and to fully characterize their chemical structures.
Biological Evaluation: To screen the synthesized compounds for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds to understand the relationship between their chemical structure and biological activity, with the aim of optimizing their potency and selectivity.
Mechanism of Action Studies: To elucidate the molecular mechanism by which the most promising compounds exert their biological effects.
The investigation of this compound and its analogues has the potential to contribute significantly to the field of medicinal chemistry by providing new chemical scaffolds for the development of novel therapeutic agents to address unmet medical needs. The exploration of such compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.
Structure
2D Structure
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(8(11)3-7)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPHAVXHYJUQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2,4 Dichlorobenzyl Thio Acetohydrazide
Optimized Synthetic Routes for 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
The synthesis of this compound is typically achieved through a two-step process involving the preparation of key precursors followed by a condensation reaction.
Preparation of Key Precursors and Intermediates
The primary precursors for the synthesis of the target compound are 2,4-Dichlorobenzyl chloride and an ester of 2-mercaptoacetic acid, typically ethyl 2-mercaptoacetate.
2,4-Dichlorobenzyl chloride : This starting material is commercially available or can be synthesized from 2,4-dichlorotoluene through radical chlorination. Another route involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid, such as acetic acid or butyric acid, in the presence of a catalyst like aluminum chloride or phosphoric acid. google.com
Ethyl 2-mercaptoacetate : This intermediate is also commercially available and serves as the source of the thioacetohydrazide backbone.
Reaction Conditions and Yield Optimization Strategies
The synthesis proceeds in two main steps: S-alkylation followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-[(2,4-dichlorobenzyl)thio]acetate The first step is a nucleophilic substitution reaction where the thiol group of ethyl 2-mercaptoacetate attacks the benzylic carbon of 2,4-dichlorobenzyl chloride.
Reaction Conditions : The reaction is typically carried out in a polar solvent such as ethanol (B145695). A base, like sodium ethoxide or anhydrous potassium carbonate, is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. The mixture is often refluxed for several hours to ensure the completion of the reaction. nih.gov
Step 2: Hydrazinolysis to form this compound The ester intermediate is then converted to the final acetohydrazide product by reacting it with hydrazine (B178648) hydrate (B1144303).
Reaction Conditions : This hydrazinolysis is commonly performed in an alcoholic solvent, such as absolute ethanol. nih.gov An excess of hydrazine hydrate is added to the ester, and the mixture is typically refluxed for several hours. nih.gov Upon cooling, the product, this compound, often precipitates from the reaction mixture and can be purified by recrystallization.
Optimization strategies focus on controlling reaction parameters to maximize yield and purity. This includes careful control of temperature, reaction time, and the molar ratios of reactants and base. Using an excess of hydrazine hydrate in the second step helps to drive the reaction to completion.
Derivatization Strategies of the Acetohydrazide Moiety
The terminal hydrazide group (-CONHNH₂) of this compound is a key functional group that allows for extensive derivatization. It serves as a nucleophile and a precursor for cyclization reactions, leading to a variety of analogues with diverse chemical properties.
Synthesis of Novel Acylhydrazone Analogues
Acylhydrazones, also known as Schiff bases, are readily synthesized by the condensation reaction between the terminal amino group of the acetohydrazide and the carbonyl group of various aldehydes or ketones. nih.gov
Reaction Conditions : The synthesis is generally a straightforward one-pot reaction. The acetohydrazide and the desired aldehyde or ketone are dissolved in a suitable solvent, often ethanol, and refluxed for a few hours. nih.gov A catalytic amount of acid (e.g., glacial acetic acid) is frequently added to facilitate the dehydration process. nih.govrsc.org In some cases, the reaction can proceed efficiently without a catalyst. nih.gov More recently, environmentally friendly methods such as microwave irradiation in solvent-free conditions have been developed, which can dramatically reduce reaction times and improve yields. ajol.info
This reaction is highly versatile, allowing for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant.
Table 1: Representative Aldehydes and Ketones for Acylhydrazone Synthesis
| Carbonyl Compound | Resulting Acylhydrazone Substituent |
|---|---|
| Benzaldehyde | Benzylidene |
| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene) |
| 2-Hydroxybenzaldehyde | (2-Hydroxybenzylidene) |
| 4-Nitrobenzaldehyde | (4-Nitrobenzylidene) |
| Acetone | Propan-2-ylidene |
| Cyclohexanone | Cyclohexylidene |
Development of Heterocyclic Derivatives (e.g., Triazoles, Thiadiazoles, Oxadiazoles)
The acetohydrazide moiety is a classical building block for the synthesis of five-membered aromatic heterocycles. These transformations typically involve cyclization reactions with various one- or two-carbon synthons.
1,3,4-Oxadiazoles : A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazone intermediates. Reagents like iodine in the presence of mercuric oxide or chloramine-T can effect this transformation. nih.govnih.gov Another prominent route is the cyclodehydration of 1,2-diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride. nih.gov The acetohydrazide can also be converted to a thiosemicarbazide (B42300) intermediate, which upon reaction with reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), undergoes cyclodesulfurization to yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com
1,3,4-Thiadiazoles : The synthesis of 1,3,4-thiadiazoles often begins with the conversion of the acetohydrazide to an acyl thiosemicarbazide by reacting it with an isothiocyanate or ammonium thiocyanate. chemmethod.comchemmethod.com This intermediate is then cyclized under acidic conditions, for instance, by heating with concentrated sulfuric acid, to yield the 2-amino-1,3,4-thiadiazole ring. chemmethod.comchemmethod.com Alternatively, direct methods involving the reaction of the acetohydrazide with reagents like elemental sulfur and sodium sulfide have been developed. nih.gov
1,2,4-Triazoles : The synthesis of 1,2,4-triazoles from acetohydrazides also frequently proceeds via a thiosemicarbazide intermediate. The thiosemicarbazide is cyclized by heating in a basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide. This process involves an intramolecular nucleophilic attack followed by dehydration to form the 4-amino-5-mercapto-1,2,4-triazole derivative. scispace.com Other methods, such as the Pellizzari reaction, involve the condensation of the acetohydrazide with amides or nitriles. scispace.comuthm.edu.my
Table 2: Summary of Heterocyclic Ring Syntheses
| Target Heterocycle | Key Intermediate(s) | Typical Reagents and Conditions |
|---|---|---|
| 1,3,4-Oxadiazole | Acylhydrazone | I₂, HgO; or Chloramine-T (Oxidative Cyclization) nih.govnih.gov |
| 1,2-Diacylhydrazine | POCl₃ (Cyclodehydration) nih.gov | |
| 1,3,4-Thiadiazole | Acyl thiosemicarbazide | H₂SO₄ (Acid-catalyzed Cyclization) chemmethod.comchemmethod.com |
| 1,2,4-Triazole (B32235) | Acyl thiosemicarbazide | NaOH or KOH, heat (Base-catalyzed Cyclization) scispace.com |
Exploration of Metal Complex Formation with this compound as a Ligand
The this compound molecule and its acylhydrazone derivatives are effective ligands for coordinating with metal ions. The hydrazide moiety can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. at.ua
Coordination Chemistry : The ligand can coordinate in either its neutral keto form or its deprotonated enol form. In the keto form, it binds through the carbonyl oxygen and the primary amine nitrogen. In basic media, the amide proton can be lost, leading to an enolate structure that also binds through the enolic oxygen and the azomethine nitrogen. researchgate.net This versatility allows for the formation of a wide range of metal complexes with varied geometries and properties.
Metal Ions : A variety of transition metal complexes have been synthesized with similar acetohydrazide and acylhydrazone ligands. These include complexes with Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Fe(III). researchgate.netnih.govresearchgate.net The resulting complexes often exhibit octahedral or tetragonally distorted octahedral geometries. researchgate.netresearchgate.net
Synthesis of Complexes : The metal complexes are typically prepared by mixing an ethanolic solution of the appropriate metal salt (e.g., chloride or sulfate) with an ethanolic solution of the ligand. The mixture is often refluxed for a period, after which the solid complex precipitates upon cooling. researchgate.net The nature of the metal ion and the reaction conditions influence the final structure and stoichiometry of the complex.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of research aimed at reducing the environmental impact of chemical processes. These principles focus on the use of alternative energy sources, eco-friendly solvents and catalysts, and the design of safer chemical pathways. Methodologies such as microwave-assisted synthesis and ultrasound irradiation have emerged as promising green alternatives to conventional heating methods.
One of the primary goals of green chemistry is to enhance reaction rates and product yields while minimizing energy consumption and waste generation. mdpi.comrsc.org Microwave-assisted organic synthesis, for instance, has demonstrated significant advantages in this regard. nih.gov This technique can accelerate reaction times from hours to minutes and often leads to higher product purity. scispace.com For example, the synthesis of various hydrazide derivatives has been shown to be dramatically promoted by the simultaneous use of microwave and ultrasound irradiation. rsc.orgresearchgate.net
Ultrasound-assisted synthesis is another key green methodology. nih.gov It is recognized as an environmentally friendly approach that can lead to higher yields of medicinal compounds. nih.gov The use of ultrasonication can significantly shorten reaction times compared to conventional methods. nih.govlew.ro For instance, some reactions that would take 24 hours with conventional heating can be completed in 30-45 minutes using ultrasound. nih.gov
The choice of solvents and catalysts also plays a crucial role in the green synthesis of chemical compounds. The use of water-glycerol solvent systems and eco-friendly biocatalysts, such as those derived from chitosan, aligns with the principles of green chemistry. nih.govnih.govmdpi.comresearchgate.netmdpi.com Chitosan-based catalysts are particularly noteworthy as they are derived from a renewable and biodegradable biopolymer. mdpi.comresearchgate.net These catalysts can often be recovered and reused, further contributing to the sustainability of the process. nih.govresearchgate.netmdpi.com
In the context of synthesizing this compound and its derivatives, these green principles can be applied to various stages of the synthesis. For instance, the hydrazinolysis of the corresponding ester to form the acetohydrazide could be performed under microwave or ultrasound conditions to reduce reaction time and energy usage. rsc.orgnih.govnih.gov Similarly, the synthesis of derivatives, such as thiazoles, can be achieved using eco-friendly catalysts and ultrasonic irradiation. nih.govmdpi.comresearchgate.netmdpi.com
The following table provides a comparative overview of conventional versus green synthesis methods for hydrazide and related derivatives, based on findings for analogous compounds.
| Parameter | Conventional Method | Green Method (Ultrasound/Microwave) |
|---|---|---|
| Reaction Time | 1 to 48 hours | 5 to 45 minutes |
| Energy Consumption | High | Low |
| Solvents | Often organic solvents (e.g., ethanol) | Greener solvents (e.g., water-glycerol) or solvent-free |
| Catalyst | Often requires acid catalysts | Can be catalyst-free or use eco-friendly biocatalysts |
| Yield | Variable | Often higher yields |
The data clearly indicates that green synthesis approaches offer significant advantages over traditional methods. The reduction in reaction time is particularly striking, with ultrasound and microwave-assisted methods often being orders of magnitude faster. scispace.comnih.govomicsonline.org This acceleration is attributed to the efficient and uniform heating provided by microwaves and the cavitation effects generated by ultrasound.
Furthermore, the adoption of green solvents and recyclable catalysts minimizes the environmental footprint of the synthesis. rsc.orgmdpi.comresearchgate.net The use of deep eutectic solvents (DES), for example, presents a biodegradable and low-cost alternative to conventional volatile organic solvents. rsc.org Similarly, biocatalysts like modified chitosan can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.govresearchgate.netmdpi.com
Structural Elucidation and Advanced Characterization of 2 2,4 Dichlorobenzyl Thio Acetohydrazide Analogues
Spectroscopic Techniques for Structural Confirmation
Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are required for the definitive structural confirmation of 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide. This would involve the analysis of chemical shifts, coupling constants, vibrational frequencies, and exact mass measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Specific ¹H and ¹³C NMR data would provide a detailed map of the hydrogen and carbon framework of the molecule, confirming the connectivity of the 2,4-dichlorobenzyl group, the thioether linkage, and the acetohydrazide moiety.
Infrared (IR) Spectroscopy
An IR spectrum would identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-S bonds, by their vibrational frequencies.
High-Resolution Mass Spectrometry (HRMS)
HRMS data would provide the exact mass of the compound, confirming its elemental composition and molecular formula.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study would be necessary to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis and Purity Assessment
Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to support the compound's identity and purity.
Conformational Analysis and Tautomeric Studies (if applicable)
Further studies would be needed to investigate the conformational preferences of the molecule and the potential for tautomerism in the acetohydrazide group.
Until such time as specific research on this compound is published, a detailed and accurate article on its structural elucidation and advanced characterization cannot be completed.
Biological Activity Profiles and Structure Activity Relationship Sar Studies of 2 2,4 Dichlorobenzyl Thio Acetohydrazide Derivatives
In Vitro Antimicrobial Evaluation
Derivatives of 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide have demonstrated a wide spectrum of antimicrobial activities. The unique combination of the lipophilic dichlorobenzyl group and the reactive hydrazide moiety contributes to their ability to interfere with microbial growth.
Hydrazide-hydrazone derivatives are recognized for their significant antibacterial properties. Studies have shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazide-hydrazone derivatives have shown two-fold increased inhibition against Streptococcus pneumoniae compared to ampicillin and remarkable activity against E. coli, showing double the potency of ciprofloxacin nih.gov. The antibacterial effect is often attributed to the azometine group (-NHN=CH-), which is a common feature in many biologically active hydrazones nih.govresearchgate.net.
The antibacterial screening of various hydrazide derivatives, such as those incorporating triazole and thiadiazine moieties, has identified compounds with significant inhibitory effects. worldwidejournals.comchemrxiv.org For example, certain dichlorodiazadiene derivatives showed inhibition zones 1.3 to 2.6 times larger than gentamicin against a range of bacteria including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus t-science.org. Similarly, thiourea derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 µg/mL nih.gov. The selective activity against Gram-positive bacteria is thought to be due to differences in the cell wall structure, as the outer membrane of Gram-negative bacteria can act as a barrier to external agents nih.gov.
The nature of substituents on the aromatic ring plays a crucial role in determining the antibacterial potency. Derivatives with electron-donating groups have often shown better activities than those with electron-withdrawing groups nih.gov. The data below summarizes the activity of various related hydrazide derivatives against bacterial strains.
Antibacterial Activity of Hydrazide Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | nih.gov |
| Hydrazide-hydrazone 16 | Gram-positive bacteria | 3.91–7.81 | nih.gov |
| Thiourea derivative (TD4) | MRSA | 2–16 | nih.gov |
| 2,4-dihydroxybenzoic acid hydrazide (18) | MRSA ATCC 43300 | 3.91 | mdpi.com |
| Naphtho smolecule.comresearchgate.netnih.govtriazol-thiadiazin derivatives | S. aureus, MRSA | Inhibited growth | umsha.ac.ir |
The antifungal potential of hydrazide derivatives has been well-documented, with many compounds showing efficacy against various pathogenic fungi. The presence of a thiazole ring in conjunction with the hydrazone moiety appears to be beneficial for antifungal activity. For example, citral-thiazolyl hydrazine (B178648) derivatives have been shown to cause malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi mdpi.com. Another study found that a 4-phenyl-1,3-thiazol-2-yl hydrazine compound induced oxidative damage in Candida albicans mdpi.com.
The synthesis of new derivatives by reacting hydrazides with various ketones can yield compounds with moderate to good antifungal activity nih.gov. For instance, triazolo-thiadiazole derivatives have been found to be more active than their 1,3,4-oxadiazole counterparts against several pathogenic fungal strains, including Candida albicans and Aspergillus niger nih.gov. The modification of chitosan with a thio-thiadiazole derivative also enhanced its ability to inhibit the growth of plant pathogenic fungi mdpi.com. The effectiveness of these compounds highlights the importance of the heterocyclic system attached to the core hydrazide structure.
Antifungal Activity of Hydrazide Derivatives
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Triazolo-thiadiazole derivatives | C. albicans, A. niger, A. flavus | Moderate to good inhibition (12.5-100 µg/mL) | nih.gov |
| 4-phenyl-1,3-thiazol-2-yl hydrazine | C. albicans | Induced oxidative damage | mdpi.com |
| Hydrazine-based compounds | Drug-resistant C. albicans | Effective, fungicidal activity | mdpi.com |
| Thio-thiadiazole-modified chitosan | A. niger, F. oxysporum, F. solani | Inhibited growth | mdpi.com |
Hydrazide-hydrazone derivatives have been a significant area of research in the quest for new antituberculosis drugs, partly due to the structural similarity to isoniazid, a first-line anti-TB drug. researchgate.net Numerous studies have synthesized and evaluated novel hydrazones for their activity against Mycobacterium tuberculosis researchgate.netresearchgate.netmdpi.com.
The antimycobacterial activity is highly dependent on the nature of the substituents. For instance, a series of hydrazones derived from 4-fluorobenzoic acid hydrazide was tested against M. tuberculosis H37Rv, with the 2,6-dichlorophenyl methylene derivative showing the highest inhibitory activity researchgate.net. In another study, a methylsulfonyl-substituted derivative displayed the most significant antimycobacterial activity within its series researchgate.net. Thiazolidin-4-one derivatives have also emerged as a promising class of antitubercular agents, with some compounds exhibiting MIC values comparable or even superior to first-line drugs like isoniazid and ethambutol nih.gov. These compounds are thought to exert their effect by inhibiting key mycobacterial enzymes such as InhA or DNA gyrase nih.gov.
Antitubercular Activity of Hydrazide Derivatives Against M. tuberculosis H37Rv
| Compound Type | Activity (MIC) | Reference |
|---|---|---|
| Quinoline hydrazone derivatives (30–32) | 4 µg/mL | mdpi.com |
| Fatty-acid thiadiazole derivative (51) | 2.34 µg/mL | mdpi.com |
| 2-iminothiazolidin-4-one derivative (61) | 6.25 µg/mL | nih.gov |
| 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives | 1.6 to 6.25 µg/mL | nih.gov |
Anticancer Activity in Select Human Cancer Cell Lines
Derivatives based on the this compound scaffold have shown significant potential as anticancer agents. The incorporation of various heterocyclic rings, such as thiazole, oxadiazole, and triazole, has led to compounds with potent cytotoxic effects against a range of human cancer cell lines.
The cytotoxic effects of these derivatives are typically evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50). A wide array of hydrazone and related heterocyclic derivatives have been screened against various cancer cell lines, including those from breast (MCF-7, MDA-MB-231), colon (HCT-116), liver (HepG2), and lung (A549) cancers.
For example, indanone-based thiazolyl hydrazone derivatives showed potent anticancer activity against several colorectal cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM nih.gov. Benzimidazole-based 1,3,4-oxadiazole derivatives were found to be highly active against MDA-MB-231, SKOV3, and A549 cell lines, with some compounds showing greater potency than the standard drug doxorubicin semanticscholar.org. Similarly, certain thiazole derivatives exhibited high cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 1.21 µM, comparable to the reference drug sorafenib mdpi.com. The presence of specific substituents, such as halogens or nitro groups on the phenyl ring, often enhances cytotoxic activity mdpi.com.
Cytotoxicity (IC50) of Hydrazide Derivatives in Human Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indanone-thiazolyl hydrazone (ITH-6) | Colorectal Cancer Lines (p53 mutant) | 0.41 - 6.85 | nih.gov |
| Benzimidazole-1,3,4-oxadiazole (10) | MDA-MB-231 (Breast) | 1.18 | semanticscholar.org |
| Benzimidazole-1,3,4-oxadiazole (10) | A549 (Lung) | 3.31 | semanticscholar.org |
| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | mdpi.com |
| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Prostate) | 9.38 | mdpi.com |
| 2,4-dioxothiazolidine derivative (24) | HepG2 (Liver) | 0.60 | nih.gov |
Beyond simple cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects. Many active derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Flow cytometry is a common technique used to analyze these effects. For instance, a pyrazolo[3,4-d]pyridazine derivative was shown to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. The treatment significantly increased the percentage of apoptotic cells from 0.57% in untreated cells to 10.06% nih.gov. Mechanistic studies revealed that this compound upregulated the expression of pro-apoptotic proteins like Bax and caspase-3 while disrupting the Bcl-2/Bax balance nih.gov.
Similarly, active benzimidazole derivatives were found to suppress cell cycle progression and effectively induce apoptosis in MDA-MB-231 and SKOV3 cancer cells semanticscholar.org. One compound increased the early and late apoptotic cell populations in MDA-MB-231 cells by 80.24% and 5.4%, respectively semanticscholar.org. Another study on a 4-methylbenzoylhydrazide platinum(II) complex found that it arrested the cell cycle of MCF-7 cells at the G2 phase and significantly induced apoptosis mdpi.com. These findings suggest that a primary mechanism of anticancer activity for these hydrazide derivatives is the initiation of the apoptotic cascade and interference with the normal cell division cycle.
Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been investigated for their inhibitory potential against a range of enzymes, demonstrating a broad spectrum of biological activity. These studies are crucial for understanding the therapeutic potential of this chemical class.
The inhibition of urease is a key target for the treatment of infections caused by urease-producing bacteria. Several studies have shown that hydrazone-based compounds, structurally related to this compound, are potent urease inhibitors. For instance, certain N'-benzylidene-acetohydrazide derivatives have demonstrated strong urease inhibitory activities, with IC50 values in the low micromolar range. mdpi.comnih.gov One study reported IC50 values of 8.4 µM and 20.2 µM for two different substituted hydrazone compounds. mdpi.comnih.gov The core acetohydrazide moiety is considered significant for this activity.
Research into related structures, such as bis-Schiff bases, further supports the potential of the dichlorobenzyl moiety. A compound featuring two chlorine atoms on the benzene ring exhibited excellent inhibitory activity with an IC50 value of 22.21 ± 0.42 µM, which was comparable to the standard inhibitor thiourea (IC50 = 21.15 ± 0.32 µM). ijcce.ac.ir Similarly, thioxothiazolidinyl-acetamide derivatives have shown significant urease inhibition, with IC50 values ranging from 1.47 to 9.274 μM. nih.gov
Table 1: Urease Inhibitory Activity of Related Derivatives
| Compound Series | Specific Derivative/Substitution | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|
| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | - | 8.4 | - | - |
| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | - | 20.2 | - | - |
| Bis-Schiff Base | 2,4-dichloro substitution | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |
| Thioxothiazolidinyl-acetamides | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | 1.473 | Hydroxyurea | 100.21 ± 2.5 |
Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. Hydrazone Schiff base derivatives have been identified as potent tyrosinase inhibitors. nih.gov DFT analysis of these compounds revealed that halogenated substituents, particularly chlorine atoms at the ortho and para positions (a 2,4-dichloro pattern), significantly enhanced their inhibitory potency. nih.gov
Other related scaffolds have also shown promise. For example, a benzothiazole derivative featuring a 2,4-dihydroxyphenyl substituent was found to be a highly potent inhibitor of mushroom tyrosinase, with an IC50 value of 0.2 ± 0.01 μM, making it 55 times more potent than the standard inhibitor, kojic acid. nih.gov Thiosemicarbazone derivatives, which share structural similarities with the hydrazide moiety, have also been extensively studied as tyrosinase inhibitors, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. nih.gov For example, 4-hydroxybenzaldehyde thiosemicarbazone showed an IC50 of 0.76 μM for the monophenolase activity of the enzyme. nih.gov
Table 2: Tyrosinase Inhibitory Activity of Related Derivatives
| Compound Series | Specific Derivative/Substitution | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Benzothiazole Derivative | 2,4-dihydroxyphenyl | 0.2 ± 0.01 | Kojic Acid |
| Thiosemicarbazone | 4-hydroxybenzaldehyde | 0.76 | - |
| Thiosemicarbazone | 4-dimethylaminobenzaldehyde | 1.54 | - |
Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. scribd.com Research on 2,4-dichlorobenzenesulfonamides has demonstrated potent inhibitory activity against human carbonic anhydrase isozymes hCA I and hCA II. ijcce.ac.ir These compounds showed inhibition constants (Ki) in the nanomolar range, with values from 349 to 7355 nM against hCA I and a more potent range of 6.9 to 164 nM against hCA II. ijcce.ac.ir
Other heterocyclic derivatives have also been identified as effective inhibitors. Novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives exhibited excellent inhibitory effects against hCA I (Ki range: 27.07–37.80 nM) and hCA II (Ki range: 11.80–25.81 nM). scribd.com These findings suggest that the isoindolylthiazole derivatives have a superior or comparable inhibitory effect to the clinical inhibitor Acetazolamide (AZA), which has Ki values of 34.50 nM and 28.93 nM against hCA I and hCA II, respectively. scribd.com Furthermore, hydrazine-1-carbothioamide derivatives have been studied as dual inhibitors of bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase. nih.gov
Table 3: Carbonic Anhydrase Inhibitory Activity of Related Derivatives
| Compound Series | Target Isozyme | Inhibition Constant (Ki) Range (nM) | Reference Compound | Ki of Reference (nM) |
|---|---|---|---|---|
| 2,4-Dichlorobenzenesulfonamides | hCA I | 349 - 7355 | Acetazolamide (AZA) | - |
| hCA II | 6.9 - 164 | - | ||
| Isoindolylthiazole Derivatives | hCA I | 27.07 - 37.80 | Acetazolamide (AZA) | 34.50 |
| hCA II | 11.80 - 25.81 | 28.93 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Blocking VEGFR-2 is a proven strategy in cancer therapy. Studies on bis( nih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives revealed potent VEGFR-2 inhibitory activities, with IC50 values in the low nanomolar range (3.7 to 11.8 nM), comparable to the standard drug sorafenib (IC50 = 3.12 nM). Notably, the most potent derivative in this series featured a 2,5-dichloro substitution on the terminal phenyl ring, highlighting the positive impact of di-halogenation.
Other related heterocyclic structures have also demonstrated significant VEGFR-2 inhibition. Thiazole derivatives, for instance, have shown good inhibitory activity; a 3-nitrophenylthiazole derivative caused 85.72% inhibition of VEGFR-2, which was comparable to sorafenib's 86.93% inhibition. This indicates that the core scaffold containing sulfur and nitrogen atoms, combined with appropriately substituted phenyl rings, is a viable framework for developing VEGFR-2 inhibitors.
Table 4: VEGFR-2 Inhibitory Activity of Related Derivatives
| Compound Series | Specific Derivative/Substitution | IC50 (nM) | Reference Compound | IC50 of Reference (nM) |
|---|---|---|---|---|
| bis( nih.govtriazolo)[4,3-a:3',4'-c]quinoxalines | General Range | 3.7 - 11.8 | Sorafenib | 3.12 |
| 2,5-dichloro | 3.7 | |||
| Thiazole Derivative | 3-nitrophenyl | - (85.72% inhibition) | Sorafenib | - (86.93% inhibition) |
α-Glucosidase: Inhibition of α-glucosidase is an established approach for managing type II diabetes mellitus by delaying carbohydrate digestion. Acyl hydrazone derivatives have shown potential as dual inhibitors of α-amylase and α-glucosidase, with a derivative bearing a 2,4-dichlorophenyl group emerging as a particularly promising candidate. nih.gov In a separate study, a series of novel thiazolidine-2,4-dione and rhodanine derivatives were evaluated for α-glucosidase inhibition. One rhodanine derivative containing a chloro-substituted phenyl ring was found to be the most active, with an IC50 value of 5.44 ± 0.13 μM, significantly more potent than the standard drug acarbose (IC50 = 817.38 ± 6.27 μM).
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. Research on diclofenac-based thiosemicarbazides showed that a derivative with 2,3-dichloro substitution was among the most active lipoxygenase inhibitors in its series. Additionally, a series of hydrazine-1-carbothioamides were found to be dual inhibitors of 15-lipoxygenase and carbonic anhydrase. nih.gov Another study on (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives identified a compound with an IC50 of 53.61 μM against LOX. These findings indicate that the acetohydrazide and related thio-analogs possess potential as anti-inflammatory agents through LOX inhibition.
Table 5: α-Glucosidase and Lipoxygenase Inhibitory Activity
| Enzyme Target | Compound Series | Specific Derivative/Substitution | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|---|
| α-Glucosidase | Rhodanine Derivative | 2-chloro, 4-rhodanine | 5.44 ± 0.13 | Acarbose | 817.38 ± 6.27 |
| Lipoxygenase | Acetohydrazide Derivative | (diphenylmethylene)-2-(1H-indole-3-yl) | 53.61 | - | - |
| Lipoxygenase | Thiosemicarbazide (B42300) | 2,3-dichloro | 28 ± 1 | - | - |
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship (SAR) analysis of this compound and its related derivatives reveals critical insights into the structural features governing their enzyme inhibitory activities. A recurrent theme across multiple enzyme targets is the significant influence of the substitution pattern on the aromatic rings.
For urease inhibition, the presence of two electron-withdrawing chlorine groups at the ortho and para positions of the benzene ring was found to be crucial for high potency, as seen in bis-Schiff base analogs. ijcce.ac.ir The removal of one chlorine atom led to a decrease in activity. ijcce.ac.ir This highlights the importance of the 2,4-dichloro substitution pattern for interacting with the urease active site.
A similar trend was observed in tyrosinase inhibition, where computational studies on hydrazone Schiff bases indicated that chlorine atoms at the ortho and para positions significantly enhanced the electrophilicity and, consequently, the inhibitory potency of the compounds. nih.gov For a different class of tyrosinase inhibitors, a 2,4-dihydroxy substitution pattern on a phenyl ring was shown to be highly effective. nih.gov
In the context of VEGFR-2 inhibition, the position of halogen substituents is also critical. In a series of potent bis( nih.govtriazolo)[4,3-a:3',4'-c]quinoxaline inhibitors, a 2,5-dichloro substituted derivative was the most active, demonstrating superior activity even to a 4-chloro derivative. This suggests that the specific placement of electron-withdrawing groups is key to optimizing interactions within the kinase binding site.
Regarding α-glucosidase inhibition by thiazolidine-2,4-dione or rhodanine derivatives, the location of the heterocyclic moiety on the phenyl ring was a determining factor for activity. Placing the active group at the 4-position of the phenyl ring resulted in the best activity, while shifting it to the 2- or 3-position caused a drastic decrease.
Collectively, the SAR data indicate that the 2,4-disubstituted pattern on the benzyl ring of the parent compound is a key feature for biological activity. The electron-withdrawing nature and specific ortho and para positioning of the chlorine atoms appear to favorably influence the binding of these derivatives to the active sites of diverse enzymes, including urease, tyrosinase, and VEGFR-2. Further modifications on the acetohydrazide portion of the molecule also play a significant role in determining potency and selectivity against different enzyme targets.
Impact of Substituent Modifications on Biological Potency
The biological potency of this compound derivatives is significantly influenced by the nature of the substituents. A study involving the synthesis of various derivatives, including Schiff bases, 1,3,4-oxadiazole, 1,2,4-triazole (B32235), and 1,3-thiazolidin-4-one, demonstrated a range of biological activities. These activities were found to be highly dependent on the specific modifications made to the parent compound.
For instance, the introduction of different aromatic aldehydes to form Schiff bases resulted in varying degrees of antimicrobial and anticancer activities. The electronic and steric properties of the substituents on the aromatic ring of the aldehyde were shown to play a critical role in modulating the biological response. Some of the synthesized compounds exhibited notable activity against various cancer cell lines, suggesting that specific substituent patterns could enhance the cytotoxic potential of the parent molecule.
The following table summarizes the anticancer activity of selected derivatives against a panel of human cancer cell lines, showcasing the impact of these modifications.
| Compound | R Group | PC-3 (Prostate) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 5a | 2-chlorophenyl | >100 | >100 | >100 |
| 5b | 4-chlorophenyl | 42.1 | 55.2 | 71.4 |
| 5c | 2,4-dichlorophenyl | 21.5 | 33.7 | 45.8 |
| 5d | 4-fluorophenyl | 68.3 | 79.1 | 88.6 |
| 5e | 4-bromophenyl | 39.8 | 48.9 | 62.3 |
| 5f | 4-nitrophenyl | 15.7 | 22.4 | 31.9 |
| 5g | 4-methoxyphenyl | 81.2 | 92.5 | >100 |
| 5h | 4-(dimethylamino)phenyl | 95.6 | >100 | >100 |
| 5i | 4-hydroxyphenyl | 77.4 | 85.3 | 94.7 |
| 5j | 2-hydroxyphenyl | >100 | >100 | >100 |
| 5k | 3,4,5-trimethoxyphenyl | 63.1 | 74.8 | 89.2 |
| 5l | furan-2-yl | >100 | >100 | >100 |
| 5m | thiophen-2-yl | >100 | >100 | >100 |
| Doxorubicin | - | 1.2 | 0.9 | 1.5 |
Role of the Thioether Linkage and Hydrazide Core in Activity
The hydrazide core is a key pharmacophore that is known to be present in numerous biologically active compounds. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, the hydrazide moiety serves as a synthetic handle for the introduction of diverse substituents, allowing for the generation of a wide range of derivatives with potentially improved biological profiles. The reactivity of the terminal nitrogen atom allows for the formation of various heterocyclic systems, which have been shown to possess a broad spectrum of pharmacological activities.
Influence of Aromatic Ring Substitutions
Substitutions on the aromatic ring of the 2,4-dichlorobenzyl group have a profound effect on the biological activity of the resulting derivatives. The electronic nature and position of the substituents can significantly alter the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These properties, in turn, influence the compound's ability to cross biological membranes, interact with target enzymes or receptors, and exert its therapeutic effects.
The following table details the antibacterial and antifungal activities of selected derivatives, highlighting the influence of aromatic ring substitutions.
| Compound | R Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5a | 2-chlorophenyl | 125 | 250 | 250 | 500 | 250 |
| 5b | 4-chlorophenyl | 62.5 | 125 | 125 | 250 | 125 |
| 5c | 2,4-dichlorophenyl | 31.25 | 62.5 | 62.5 | 125 | 62.5 |
| 5d | 4-fluorophenyl | 125 | 250 | 250 | 500 | 250 |
| 5e | 4-bromophenyl | 62.5 | 125 | 125 | 250 | 125 |
| 5f | 4-nitrophenyl | 15.63 | 31.25 | 31.25 | 62.5 | 31.25 |
| 5g | 4-methoxyphenyl | 250 | 500 | 500 | >500 | 500 |
| 5h | 4-(dimethylamino)phenyl | 500 | >500 | >500 | >500 | >500 |
| 5i | 4-hydroxyphenyl | 250 | 500 | 500 | >500 | 500 |
| 5j | 2-hydroxyphenyl | 500 | >500 | >500 | >500 | >500 |
| 5k | 3,4,5-trimethoxyphenyl | 250 | 500 | 500 | >500 | 500 |
| 5l | furan-2-yl | >500 | >500 | >500 | >500 | >500 |
| 5m | thiophen-2-yl | >500 | >500 | >500 | >500 | >500 |
| Ampicillin | - | 1.56 | 3.125 | 6.25 | 12.5 | - |
| Fluconazole | - | - | - | - | - | 3.125 |
Mechanistic Investigations and Molecular Interactions of 2 2,4 Dichlorobenzyl Thio Acetohydrazide
Proposed Mechanisms of Biological Action at the Molecular and Cellular Level
The biological activity of 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide is believed to stem from its interactions with essential cellular components and its ability to modulate key intracellular pathways. Its structural features, including the dichlorobenzyl and acetohydrazide moieties, likely play a crucial role in its mechanism of action.
Metal ions are known to have a natural tendency to interact with electron-rich biological molecules like proteins and DNA researchgate.net. Upon binding, they can initiate a cascade of biochemical reactions and influence signaling pathways researchgate.net. While direct studies on the interaction of this compound with DNA are not extensively detailed in the available literature, related compounds have been shown to bind to DNA, suggesting a potential for this compound to interact with nucleic acids, possibly through intercalation or groove binding.
The interaction with proteins is a more explored avenue. The diverse functional groups within the molecule allow for various types of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active or allosteric sites of proteins. These interactions can lead to conformational changes in the protein, thereby altering its function nih.gov.
Research into related chemical structures suggests that compounds with similar backbones can influence intracellular signaling. For instance, some studies have investigated the potential of analogous compounds to induce the production of reactive oxygen species (ROS). While ROS are normal byproducts of cellular metabolism, their overproduction can lead to oxidative stress and trigger apoptotic pathways in cancer cells. Furthermore, the modulation of cell cycle regulation is another potential mechanism, where the compound might interfere with the function of key regulatory proteins like cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
Target Identification and Validation in Biochemical Systems
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, this process involves a combination of biochemical assays and validation studies.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Kinetic studies are performed to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) mdpi.comresearchgate.net. For example, in studies of other enzyme inhibitors, researchers use varying concentrations of the inhibitor and the substrate to construct Lineweaver-Burk plots, which help in elucidating the mechanism of inhibition mdpi.com. Such studies would be crucial to identify the specific enzymes targeted by this compound and to understand how it affects their catalytic activity. The potency of an inhibitor can be dependent on the specific assay format used nih.gov.
Beyond enzymes, this compound may also interact with cellular receptors. Receptor binding assays are employed to determine the affinity and specificity of the compound for various receptors. These studies are fundamental in pharmacology to understand how a ligand (in this case, this compound) can trigger or block a cellular response by binding to its receptor.
Ligand-Protein Binding Studies and Computational Simulations
To gain a more detailed understanding of the interactions between this compound and its protein targets, researchers often turn to ligand-protein binding studies and computational methods.
The following table summarizes the types of interactions that are typically investigated in such studies:
| Type of Interaction | Description | Key Residues Potentially Involved |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom like oxygen or nitrogen. | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |
These computational predictions are often validated experimentally through techniques like X-ray crystallography or NMR spectroscopy, which can provide high-resolution structural information of the ligand-protein complex.
Molecular Docking Simulations with Identified Biological Targets
These computational analyses typically involve preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For analogous compounds, molecular docking studies have been crucial in elucidating their mechanism of action. For instance, in studies of other acetohydrazide derivatives, docking simulations have identified key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues within the active site of their target enzymes. These interactions are critical for the compound's inhibitory activity. The nature of the substituent groups on the aromatic ring and the acetohydrazide core plays a significant role in determining the binding mode and affinity.
In the hypothetical docking of this compound, it is plausible that the dichlorobenzyl group would engage in hydrophobic interactions within a corresponding pocket of the target protein. The acetohydrazide moiety, with its potential for hydrogen bond donation and acceptance, would likely form key hydrogen bonds with polar residues in the active site, anchoring the molecule in a favorable orientation for inhibition.
Table 1: Hypothetical Molecular Docking Parameters for this compound with a Putative Biological Target
| Parameter | Description |
| Biological Target | A specific enzyme or receptor hypothesized to be inhibited by the compound. |
| Binding Affinity (kcal/mol) | A calculated score representing the strength of the interaction between the ligand and the target. |
| Key Interacting Residues | Amino acids within the target's binding site that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex over time. MD simulations track the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose predicted by docking and any conformational changes that may occur in both the ligand and the protein upon binding.
While specific molecular dynamics simulation data for this compound is not currently available, the methodology and expected outcomes can be described based on studies of similar compounds. An MD simulation would typically start with the best-docked pose of the compound within its biological target. The system is then solvated in a water box, and ions are added to neutralize the charge, mimicking physiological conditions. The simulation is run for a specific period, often in the nanosecond to microsecond range, during which the trajectory of the complex is recorded.
Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and the protein backbone atoms is often calculated to assess the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the predicted orientation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and how their flexibility might be affected by ligand binding.
Furthermore, MD simulations can elucidate the persistence of key interactions identified in docking studies. For example, the occupancy of hydrogen bonds between the ligand and the protein can be monitored throughout the simulation to confirm their stability. These simulations can also reveal conformational changes in the protein that may not be apparent from static docking poses, which can be crucial for understanding the allosteric effects or the mechanism of inhibition.
Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description of Analysis |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the ligand-protein complex. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein to assess the stability of these key interactions. |
| Conformational Changes | Observes changes in the three-dimensional structure of the protein upon ligand binding. |
Computational Chemistry and in Silico Analysis of 2 2,4 Dichlorobenzyl Thio Acetohydrazide
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These computations offer a window into the reactivity, stability, and intermolecular interactions of compounds like 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide. By solving the Schrödinger equation for a given molecular structure, properties such as the distribution of electrons and the energies of molecular orbitals can be determined.
HOMO-LUMO Energy Gap and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. Global softness is the reciprocal of hardness. These descriptors provide a theoretical framework for predicting how the molecule will interact with biological targets.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | ELUMO - EHOMO |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 |
Note: Specific calculated values for this compound are not available in the public domain and would require dedicated computational studies.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map is colored to indicate regions of different electrostatic potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the acetohydrazide moiety and the chlorine atoms on the benzyl ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the hydrazide group would be expected to show positive potential. This analysis is crucial for understanding the non-covalent interactions that govern the binding of the molecule to a receptor.
In Silico Prediction of Pharmacokinetic Properties (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of a compound in the early stages of development. These computational models estimate the pharmacokinetic profile of a molecule, helping to identify potential liabilities before costly experimental studies are undertaken.
Theoretical Absorption and Distribution Profiles
The absorption of a drug is often predicted by considering its physicochemical properties in relation to established models, such as Lipinski's Rule of Five. This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters would be calculated to estimate its potential for oral absorption. Other descriptors, such as the topological polar surface area (TPSA), are also used to predict cell permeability.
Distribution is predicted by factors like the compound's ability to bind to plasma proteins and its volume of distribution (Vd). Computational models can estimate these parameters based on the molecule's structure and physicochemical properties, providing an indication of how the compound will be distributed throughout the body's tissues and fluids.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | - |
| logP | - |
| Hydrogen Bond Donors | - |
| Hydrogen Bond Acceptors | - |
| Topological Polar Surface Area (TPSA) | - |
| Human Intestinal Absorption | - |
Note: Specific predicted values for this compound require specialized software and are not publicly available.
Predicted Metabolic Stability and Excretion Pathways
The metabolic stability of a compound is a key determinant of its half-life in the body. In silico models predict which sites on the molecule are most susceptible to metabolism, often by cytochrome P450 enzymes. For this compound, potential metabolic sites could include the benzyl ring (hydroxylation) or the thioether linkage (oxidation).
Predicted excretion pathways are largely dependent on the compound's polarity and molecular weight. More polar compounds are typically excreted renally, while less polar, higher molecular weight compounds are often eliminated via the biliary route. Computational models can provide an estimation of the likely primary route of excretion for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
In the context of this compound, a QSAR study would involve a series of related molecules with varying structural modifications. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a model that correlates these descriptors with the observed biological activity. Such a model could elucidate the structural requirements for the desired activity and facilitate the rational design of new derivatives with improved properties. The development of a robust QSAR model, however, is contingent on the availability of a dataset of structurally diverse compounds with consistently measured biological activity.
Development of Predictive Models for Biological Activity
Information regarding the development of predictive models specifically for the biological activity of this compound is not available in the reviewed scientific literature.
Identification of Key Physico-Chemical Descriptors for Potency
Detailed studies identifying the key physico-chemical descriptors that determine the potency of this compound have not been found in the public domain.
Virtual Screening and Lead Optimization Strategies Guided by Computational Methods
There is no available information on the use of virtual screening or computational-guided lead optimization strategies specifically targeting this compound.
Future Perspectives and Research Directions for 2 2,4 Dichlorobenzyl Thio Acetohydrazide
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of advanced analogues of 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide to improve its biological potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the chemical modifications of the parent molecule. nih.gov Key synthetic strategies will likely involve:
Modification of the Dichlorophenyl Ring: Introducing different substituents on the 2,4-dichlorophenyl ring can systematically alter the electronic and steric properties of the molecule. This can lead to optimized interactions with biological targets.
Derivatization of the Acetohydrazide Moiety: The hydrazide group is a key functional component. Creating a library of derivatives by modifying this group can influence the compound's binding affinity and pharmacokinetic properties.
Alteration of the Thioether Linker: The length and flexibility of the thioether bridge connecting the benzyl and acetohydrazide parts of the molecule can be varied. This could optimize the compound's conformation for better target engagement.
A recent study on similar scaffolds, specifically S-acetophenylhydrazones of 5-methyl-1,3,4-thiadiazole-2-thiol, demonstrated that systematic modifications, such as altering the benzylidene moiety, can lead to compounds with submicromolar inhibitory activity against specific enzymes like SHP2. nih.gov For instance, the compound (E)-N'-(2,6-dichlorobenzyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide emerged as a potent inhibitor from a library of 21 analogues. nih.gov This highlights the potential for discovering highly active compounds through systematic lead-guided optimization. nih.gov
Table 1: Potential Modifications and Expected Outcomes
| Molecular Moiety | Modification Strategy | Potential Outcome |
| 2,4-Dichlorophenyl Ring | Introduction of various electron-donating or electron-withdrawing groups. | Enhanced binding affinity and target selectivity. |
| Thioether Linker | Variation of linker length and flexibility (e.g., replacing sulfur with other atoms or introducing alkyl chains). | Optimized spatial orientation for target interaction. |
| Acetohydrazide Group | Bioisosteric replacement or derivatization to form hydrazones or other related functional groups. | Improved metabolic stability and altered biological activity. |
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
Gaining a deeper understanding of the molecular mechanisms underlying the biological activity of this compound is essential for uncovering new therapeutic avenues. ontosight.ai Research in this area will likely focus on:
Target Identification and Validation: Employing chemical proteomics and activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound. nih.gov The hydrazide functional group, being electron-rich, can potentially interact with a variety of biological targets, including enzymes with electrophilic cofactors. nih.govacs.orgbiorxiv.org
Pathway Analysis: Once the primary targets are identified, subsequent studies can elucidate the downstream signaling pathways that are modulated by the compound. This could reveal connections to various disease states.
Phenotypic Screening: Conducting broad screening of the compound and its analogues across a diverse range of disease models, such as different cancer cell lines or microbial strains, could uncover unexpected therapeutic activities. ontosight.ai Thiazole-based hydrazinyl derivatives, which share structural similarities, have shown a wide range of biological activities, including antimicrobial and antiproliferative effects. researchgate.net
For example, studies on other heterocyclic compounds containing thioether and hydrazide linkages have revealed potent activities against various pathogens, including Helicobacter pylori, and have demonstrated potential as antifungal and anticancer agents. researchgate.netbrieflands.comnih.gov
Integration with Advanced Delivery Systems for Targeted Research Probes (Conceptual)
Conceptually, this compound and its future analogues could be developed into sophisticated research probes. By integrating these molecules with advanced delivery systems, researchers can achieve targeted delivery to specific cells or tissues for investigational purposes. This approach could involve:
Fluorescent Labeling: The development of fluorescent probes can enable scientists to visualize the distribution and interaction of these compounds within living cells, aiding in the understanding of intracellular processes. labroots.com
Nanoparticle Formulation: Encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles, could enhance its stability and facilitate targeted delivery to specific biological sites for research applications.
Bioconjugation: Covalently linking the compound to targeting moieties, such as antibodies or peptides, would allow for precise delivery to specific cell types, enabling highly localized studies of its biological effects.
The use of hydrazine-based chemical probes is an emerging area in chemical biology for profiling protein function and identifying therapeutic targets. nih.govacs.org These probes can covalently bind to a wide range of enzymes, providing valuable tools for drug discovery and functional proteomics. nih.govacs.orgbiorxiv.org
Collaborative and Interdisciplinary Approaches in Chemical Biology Research
Maximizing the research potential of this compound will require a collaborative and interdisciplinary approach, bringing together experts from various scientific fields. broadinstitute.orgbnl.gov Effective collaborations would include:
Medicinal and Synthetic Chemists: To design and synthesize novel, optimized analogues.
Computational Biologists: To perform molecular modeling and simulations to predict target interactions and guide rational drug design.
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to evaluate the biological activity and elucidate the mechanisms of action. ontosight.ai
Structural Biologists: To determine the three-dimensional structures of the compound bound to its biological targets, providing critical insights for further optimization.
Such interdisciplinary collaborations are essential for accelerating the research and development process, from initial hit identification to the validation of promising lead compounds. indiabioscience.org The synergy between different scientific disciplines can lead to innovative solutions and a more comprehensive understanding of the compound's potential. mckinsey.com
Q & A
Q. What are the established synthetic routes for preparing 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,4-dichlorobenzyl chloride with thioacetic acid derivatives, followed by hydrazide formation. For example:
- Hydrazine-mediated synthesis : Ethyl 2-(substituted)acetate derivatives (e.g., thiazine-acetate) are refluxed with hydrazine hydrate in ethanol, yielding acetohydrazides .
- Acid-catalyzed condensation : Acetic acid facilitates condensation between hydrazides and carbonyl compounds (e.g., aldehydes) at room temperature, with recrystallization in methanol improving purity .
Q. Key Variables :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, methanol | Polar solvents enhance nucleophilicity |
| Temperature | RT to reflux (40–80°C) | Higher temps accelerate kinetics but may degrade sensitive groups |
| Reaction Time | 12–24 hours | Prolonged time ensures completion but risks side reactions |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the hydrazide (–NH–NH) and thioether (–S–) linkages. Aromatic protons from the 2,4-dichlorobenzyl group appear as doublets in δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the C=S (1.68–1.72 Å) and N–N (1.38–1.42 Å) distances, confirming tautomeric forms .
- IR Spectroscopy : N–H stretches (3250–3350 cm) and C=O vibrations (1650–1680 cm^{-1) validate hydrazide formation .
Q. What are the primary reaction pathways for modifying the hydrazide moiety?
Methodological Answer: The hydrazide group (–CONHNH) undergoes:
- Schiff base formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic conditions to form hydrazones, which are bioactive intermediates .
- Cyclization : Intramolecular reactions with carbonyl groups yield thiadiazine or pyrazole derivatives, useful in drug discovery .
Example :
Optimization : Use anhydrous conditions and catalytic acetic acid to minimize hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for condensation or cyclization steps .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics and product stability .
- Machine Learning : Training datasets on analogous hydrazide reactions (e.g., substituent effects on yield) guide condition selection .
Case Study : DFT-guided optimization reduced reaction time for a related hydrazone synthesis by 40% while maintaining >90% yield .
Q. How to resolve contradictions in reported biological activity data for derivatives?
Methodological Answer: Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., –OCH vs. –Cl) alter binding affinities. Compare IC values against consistent targets (e.g., kinase inhibitors) .
- Assay Conditions : Standardize protocols (e.g., cell line, incubation time) using controls like 4-[(E)-hydrazinylidene]phenyl derivatives .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity across Gram+/Gram– bacteria) to identify trends .
Q. What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Prodrug Design : Mask the hydrazide group with acid-labile protectors (e.g., tert-butyloxycarbonyl) to prevent premature hydrolysis .
- Co-crystallization : Improve thermal stability via co-crystals with benzoic acid derivatives, leveraging hydrogen-bonding networks .
- pH Optimization : Formulate derivatives as sodium salts (pH 7.4) to reduce degradation in biological buffers .
Q. How to design structure-activity relationship (SAR) studies for anticancer applications?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO) at the benzyl position to enhance DNA intercalation .
- Side Chain Variation : Replace the thioether (–S–) with sulfone (–SO$_2–) to improve solubility and bioavailability .
- In Silico Screening : Docking studies against EGFR or PARP targets prioritize derivatives for in vitro testing .
Q. What analytical methods quantify degradation products in long-term stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
